![molecular formula C17H21N5O5 B14479386 N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide CAS No. 66320-04-5](/img/structure/B14479386.png)
N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide is a compound that belongs to the class of organic compounds known as peptides. Peptides are short chains of amino acids linked by peptide bonds. This particular compound is characterized by the presence of a benzyloxycarbonyl group, which is often used as a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide typically involves the protection of the amino groups of L-histidine and L-serine with a benzyloxycarbonyl group. This is followed by the coupling of the protected amino acids using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM) or triethylamine (TEA). The reaction is usually carried out in an organic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve automated peptide synthesizers that can handle large-scale synthesis. These machines use solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support. The benzyloxycarbonyl group is used to protect the amino groups during the synthesis, and it is removed at the end of the process using a suitable deprotection reagent such as trifluoroacetic acid (TFA).
化学反应分析
Types of Reactions
N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction can be achieved using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the benzyloxycarbonyl group, where nucleophiles like amines or thiols can replace the benzyloxy group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives of the peptide.
Reduction: Reduced forms of the peptide.
Substitution: Substituted peptides with different functional groups replacing the benzyloxycarbonyl group.
科学研究应用
N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide has several applications in scientific research:
Chemistry: Used as a building block in peptide synthesis and as a reagent in organic synthesis.
Biology: Employed in the study of protein-protein interactions and enzyme-substrate interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug delivery agent and in the development of peptide-based drugs.
Industry: Utilized in the production of peptide-based materials and as a component in biochemical assays.
作用机制
The mechanism of action of N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can protect the amino group during reactions, allowing for selective modifications at other sites. The peptide can bind to target proteins or enzymes, modulating their activity and leading to various biological effects.
相似化合物的比较
N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide can be compared with other similar compounds, such as:
N-[(Benzyloxy)carbonyl]-L-leucyl-L-leucyl-L-leucinal: A tripeptide with a similar benzyloxycarbonyl protecting group, used as a proteasome inhibitor.
N-[(Benzyloxy)carbonyl]-L-phenylalanyl-L-phenylalanine: Another peptide with a benzyloxycarbonyl group, used in peptide synthesis.
Uniqueness
The uniqueness of this compound lies in its specific amino acid sequence and the presence of the benzyloxycarbonyl group, which provides protection during synthesis and allows for selective reactions.
By understanding the properties, synthesis, and applications of this compound, researchers can leverage this compound in various scientific and industrial fields.
属性
CAS 编号 |
66320-04-5 |
|---|---|
分子式 |
C17H21N5O5 |
分子量 |
375.4 g/mol |
IUPAC 名称 |
benzyl N-[(2S)-1-[[(2S)-1-amino-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]carbamate |
InChI |
InChI=1S/C17H21N5O5/c18-15(24)14(8-23)21-16(25)13(6-12-7-19-10-20-12)22-17(26)27-9-11-4-2-1-3-5-11/h1-5,7,10,13-14,23H,6,8-9H2,(H2,18,24)(H,19,20)(H,21,25)(H,22,26)/t13-,14-/m0/s1 |
InChI 键 |
LICQZABKULOYPU-KBPBESRZSA-N |
手性 SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CO)C(=O)N |
规范 SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)NC(CO)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,2'-[[1,1'-Biphenyl]-4,4'-diylbis(nitrosoazanediyl)]diacetic acid](/img/structure/B14479309.png)
![4,4,5,5-Tetramethyl-2-[1-(phenylsulfanyl)ethyl]-1,3,2-dioxaborolane](/img/structure/B14479314.png)
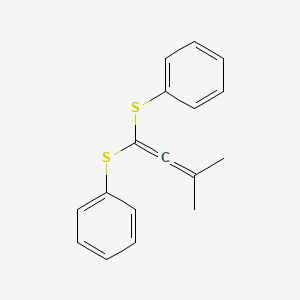
silane](/img/structure/B14479328.png)
![6-[4-(Trifluoromethyl)anilino]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14479331.png)
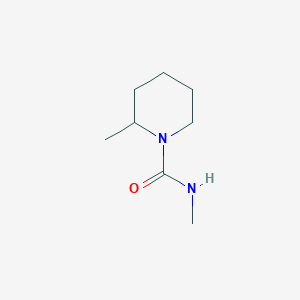
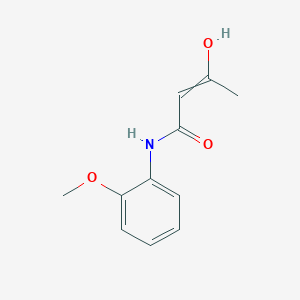
![5,7-Diphenylpyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14479356.png)
![Phenol, 2-(2,3,3-trimethylbicyclo[2.2.1]hept-2-yl)-](/img/structure/B14479360.png)
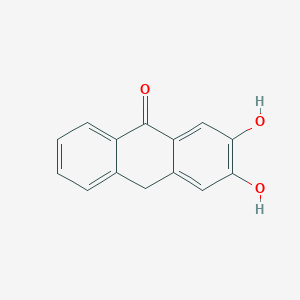
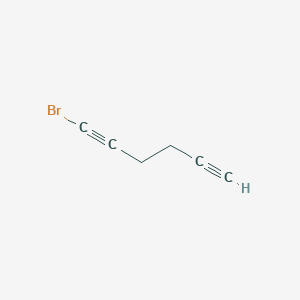
![4,4'-Diethoxy[2,2'-binaphthalene]-1,1'-diol](/img/structure/B14479379.png)
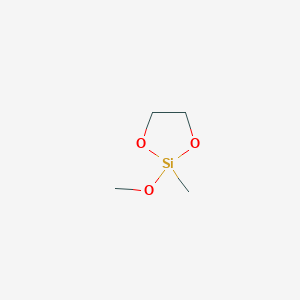
![5-Methyl-2-([1,2,4]triazolo[4,3-a]quinolin-1-yl)aniline](/img/structure/B14479399.png)
